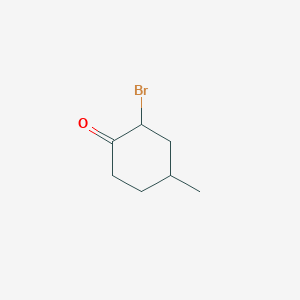

2-Bromo-4-methylcyclohexan-1-one

Descripción

Significance of α-Halogenated Ketones and Cyclohexanone (B45756) Derivatives in Synthetic Organic Chemistry

α-Halogenated ketones, such as 2-Bromo-4-methylcyclohexan-1-one, are highly valued in synthetic organic chemistry due to their enhanced reactivity. wikipedia.orgnih.gov The electron-withdrawing nature of the carbonyl group increases the polarity of the carbon-halogen bond, making the α-carbon more susceptible to nucleophilic attack. nih.gov This heightened electrophilicity allows for a variety of substitution and elimination reactions, making them key precursors for the synthesis of numerous organic compounds, including heterocyclic compounds and pharmaceuticals. nih.govnih.gov

Cyclohexanone and its derivatives are also fundamental building blocks in organic synthesis. solventis.netwikipedia.org They are precursors in the production of polymers like nylon and are used in the synthesis of a wide range of chemicals, including pharmaceuticals, dyes, and pesticides. solventis.net The combination of the reactive ketone group and the cyclic structure of cyclohexanones allows for a diverse range of chemical modifications.

General Overview of Research Trends and Challenges for α-Bromoketones

Current research on α-bromoketones focuses on developing greener, more efficient, and selective synthetic methods. nih.govorganic-chemistry.org Traditional bromination methods often involve hazardous reagents and can produce unwanted byproducts. nih.gov Therefore, there is a significant effort to develop catalytic and environmentally benign bromination protocols. organic-chemistry.orgnih.gov

A major challenge in the synthesis of unsymmetrical α-bromoketones is achieving regiospecificity, as bromination can occur at multiple positions. capes.gov.br Researchers are exploring various strategies to control the position of bromination, including the use of specific catalysts and reaction conditions. Furthermore, the stereochemistry of reactions involving α-bromoketones is an active area of investigation, as controlling the three-dimensional arrangement of atoms is crucial for the synthesis of chiral molecules with specific biological activities. reddit.combrainly.comstackexchange.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-methylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO/c1-5-2-3-7(9)6(8)4-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKHYOAPWMMURT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500210 | |

| Record name | 2-Bromo-4-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27579-55-1 | |

| Record name | 2-Bromo-4-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Methylcyclohexan 1 One

Regioselective Direct α-Bromination of 4-Methylcyclohexanone (B47639)

The direct bromination at the α-position of 4-methylcyclohexanone is a key transformation. The regioselectivity of this reaction is crucial to favor the formation of the desired 2-bromo isomer over other possible brominated products.

Electrophilic Bromination using Molecular Bromine (Br₂)

The use of molecular bromine (Br₂) is a classic method for the α-bromination of ketones. This reaction is typically carried out in the presence of an acid catalyst.

The efficiency and regioselectivity of the bromination of 4-methylcyclohexanone with Br₂ are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the nature of the acid catalyst. For instance, using acetic acid as a solvent is common for such reactions. libretexts.org The reaction of cyclohexanone (B45756) with bromine in methanol (B129727) has also been reported. thieme-connect.de The careful control of bromine addition is important to prevent over-bromination and the formation of di- and poly-brominated byproducts.

Below is a table summarizing typical reaction conditions for the bromination of cyclohexanones:

| Catalyst | Solvent | Temperature | Observations |

| Acetic Acid | Acetic Acid | Room Temperature | Commonly used for α-bromination of ketones. libretexts.org |

| None | Methanol | Room Temperature to Reflux | Leads to a mixture of cis- and trans-2,6-dibromo-1,1-dimethoxycyclohexanes. thieme-connect.de |

This table is for illustrative purposes and specific conditions for 4-methylcyclohexanone may vary.

The acid-catalyzed bromination of ketones proceeds through a well-established mechanism involving the formation of an enol intermediate. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst. masterorganicchemistry.comlibretexts.org This protonation increases the acidity of the α-hydrogens, facilitating their removal by a weak base (such as the solvent or the conjugate base of the acid catalyst) to form an enol. libretexts.org

Alternative Brominating Reagents and Advanced Protocols

To overcome some of the challenges associated with using molecular bromine, such as its hazardous nature and potential for side reactions, alternative brominating reagents and protocols have been developed.

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for electrophilic bromination. wikipedia.orgmasterorganicchemistry.com It is a crystalline solid that is easier and safer to handle than liquid bromine. masterorganicchemistry.com NBS can be used for the α-bromination of carbonyl compounds, often under acidic catalysis, similar to Br₂. wikipedia.org The reaction of enolates, enol ethers, or enol acetates with NBS is a preferred method for α-bromination due to high yields and fewer side products. wikipedia.org The regioselectivity of NBS bromination can be influenced by the reaction conditions and the substrate. nih.gov For instance, the bromination of 4-methylcyclohexene (B165706) with NBS in carbon tetrachloride is known to target the allylic position. chegg.com

| Reagent | Substrate Type | Conditions | Key Feature |

| N-Bromosuccinimide (NBS) | Ketones | Acid catalysis | High-yielding, fewer side products. wikipedia.org |

| N-Bromosuccinimide (NBS) | Alkenes | CCl₄, initiator | Allylic bromination. chegg.com |

| Bromodimethylsulfonium bromide | β-keto esters, 1,3-diketones | 0-5 °C or RT | Regioselective α-monobromination. nih.gov |

This table provides a general overview of the applications of these reagents.

Metal-catalyzed reactions can offer unique reactivity and selectivity in bromination reactions. While direct metal-catalyzed α-bromination of 4-methylcyclohexanone is not extensively documented in the provided search results, the use of cerium(IV) compounds in other oxidation and bromination reactions suggests their potential. For example, cerium(IV) has been used to catalyze the allylic oxidation of 3-sulfolene. nih.gov The combination of Br₂ with electron-deficient λ3-iodanes can result in the bromination of a range of aryl substrates. chemrxiv.org Although not a direct example with 4-methylcyclohexanone, these findings point towards the possibility of developing novel metal-catalyzed bromination methods for this substrate. Further research in this area could lead to more efficient and selective synthetic routes.

Enantioselective Synthesis of Chiral 2-Bromo-4-methylcyclohexan-1-one and Related α-Bromoketones

The creation of a stereogenic center adjacent to a carbonyl group through halogenation presents a significant synthetic challenge. Researchers have developed several elegant strategies to control the enantioselectivity of the α-bromination of ketones, including the target compound this compound. These methods can be broadly categorized into auxiliary-mediated approaches, organocatalysis, phase-transfer catalysis, and biocatalysis.

Chiral Auxiliary-Mediated Approaches (e.g., Tartrate-Derived Acetals)

One established method for achieving stereocontrol is through the use of chiral auxiliaries. These are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

A notable example involves the diastereoselective bromination of acetals formed from the reaction of a ketone with a chiral diol, such as an ester of tartaric acid. Work by Giordano and later expanded by Hewson and coworkers has demonstrated this principle effectively. documentsdelivered.com The process begins with the formation of a chiral acetal (B89532) from the parent ketone (e.g., an aryl alkyl ketone) and (2R,3R)-tartaric acid. The inherent chirality of the tartrate derivative shields one face of the prochiral enol or enolate intermediate, directing the attack of the brominating agent to the opposite face.

The bromination of these tartrate-derived acetals typically proceeds with good to excellent diastereoselectivity. Subsequent hydrolysis of the resulting bromoacetal removes the chiral auxiliary to yield the desired α-bromoketone with a high degree of enantiomeric purity. For instance, bromination of acetals derived from various aryl alkyl ketones and (2R,3R)-tartaric acid can yield bromoacetals with diastereomeric excesses (de) ranging from 78–90%. After hydrolysis and recrystallization, the corresponding α-bromoketones can be obtained with enantiomeric excesses (ee) of 66–98%.

Interactive Table: Diastereoselective Bromination of Tartrate-Derived Acetals and Hydrolysis to Enantioenriched α-Bromoketones

| Aryl Group (Ar) | Alkyl Group (R) | Diastereomeric Excess (de) of Bromoacetal (%) | Enantiomeric Excess (ee) of α-Bromoketone (%) |

| 4-Methoxyphenyl | Methyl | 88 | 95 |

| 3-Bromo-4-methoxyphenyl | Methyl | 90 | 98 |

| Phenyl | Methyl | 82 | Not Reported |

| 4-Chlorophenyl | Ethyl | 78 | 66 |

Note: Data is compiled from studies on aryl alkyl ketones as representative examples of the tartrate-derived acetal strategy.

Asymmetric Organocatalytic and Phase-Transfer Catalysis

In recent decades, organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods.

Asymmetric Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the α-bromination of ketones, chiral secondary amines, such as proline derivatives and C2-symmetric imidazolidines, have proven to be highly effective. The catalytic cycle typically involves the formation of a chiral enamine intermediate from the ketone and the organocatalyst. This enamine then attacks an electrophilic bromine source, with the chiral environment of the catalyst directing the facial selectivity of the attack.

The first successful organocatalytic enantioselective α-bromination of ketones was a significant breakthrough. nih.govresearchgate.net Research demonstrated that C2-symmetric imidazolidine (B613845) catalysts can facilitate the bromination of various cyclic ketones, achieving excellent enantioselectivities, in some cases up to 94% ee. nih.gov The choice of brominating agent is crucial, with sources like N-bromosuccinimide (NBS) being common. nih.govrsc.org However, challenges such as catalyst deactivation via bromination can occur. To overcome this, strategies using specialized brominating agents or optimized reaction conditions, such as employing Jørgensen-Hayashi type catalysts in solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been developed. acs.org

Interactive Table: Organocatalytic Enantioselective α-Bromination of Cyclic Ketones

| Ketone Substrate | Organocatalyst | Brominating Agent | Yield (%) | Enantiomeric Excess (ee) (%) |

| Cyclohexanone | (4R,5R)-4,5-Di(phenyl)imidazolidine | NBS | 74 | 92 |

| Cyclopentanone | (4R,5R)-4,5-Di(phenyl)imidazolidine | NBS | 62 | 88 |

| 4-tert-Butylcyclohexanone | (4R,5R)-4,5-Di(phenyl)imidazolidine | NBS | 81 | 94 |

| 3-Pentanone | (4R,5R)-4,5-Di(phenyl)imidazolidine | NBS | 55 | 70 |

Note: Data represents examples from foundational studies in the organocatalytic α-bromination of ketones.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a methodology that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. In asymmetric PTC, a chiral catalyst, often a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids, transports one of the reactants (usually an anion) into the other phase to react, inducing chirality in the product. While asymmetric PTC is a powerful and well-established strategy for a wide range of enantioselective transformations including alkylations, hydroxylations, and Michael additions, its application to the direct α-bromination of simple ketones is not yet well-documented in scientific literature. This represents an area of ongoing research interest, as the development of such a method would provide a practical and scalable route to chiral α-bromoketones.

Biocatalytic Strategies for Enantioselective α-Halogenation

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. For enantioselective α-halogenation, a class of enzymes known as non-heme Fe(II)/α-ketoglutarate-dependent (α-KG) halogenases are particularly promising. nih.govacs.org These enzymes catalyze the regio- and stereoselective halogenation of unactivated C(sp³)–H bonds with remarkable precision. nih.govasm.org

The mechanism involves the activation of dioxygen by the iron center, leading to the formation of a highly reactive Fe(IV)=O species. This powerful oxidant abstracts a hydrogen atom from the substrate to generate a substrate radical. In a subsequent step, a halide ion (e.g., bromide) attacks this radical, a process referred to as "rebound," to form the halogenated product. acs.org The intricate three-dimensional structure of the enzyme's active site precisely orients the substrate, ensuring that the hydrogen abstraction and halide rebound occur with high stereocontrol.

While the substrate scope of naturally occurring halogenases can be limited, modern enzyme engineering techniques, such as rational design and directed evolution, are being used to expand their applicability to a wider range of non-natural substrates, including cyclic ketones. nih.gov Other enzymes like haloperoxidases have also been investigated for halogenation reactions, though their primary application has been in the synthesis of halohydrins from alkenes. nih.gov The development of robust enzymatic systems for the direct α-bromination of ketones like 4-methylcyclohexanone remains a key goal in green chemistry, promising highly selective transformations under mild, environmentally benign conditions.

Mechanistic Investigations and Reactivity Profiles of 2 Bromo 4 Methylcyclohexan 1 One

Nucleophilic Substitution Reactions (Sɴ1 and Sɴ2)

Nucleophilic substitution reactions of 2-Bromo-4-methylcyclohexan-1-one involve the replacement of the bromide ion, a good leaving group, by a nucleophile. The reaction can proceed through either a unimolecular (Sɴ1) or bimolecular (Sɴ2) mechanism, depending on the reaction conditions.

Enhanced Reactivity of the α-Bromo Position in Ketones

The bromine atom in this compound is positioned on the carbon atom adjacent (alpha) to the carbonyl group. This placement significantly enhances its reactivity towards nucleophilic substitution compared to a simple bromoalkane. The increased reactivity is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond, making the α-carbon more electrophilic. up.ac.zawikipedia.org

Furthermore, the reaction is facilitated by the stabilization of the transition state. In an Sɴ2 reaction, the partial negative charge on the incoming nucleophile is stabilized by the partial positive charge on the carbonyl carbon. In an Sɴ1 reaction, the intermediate carbocation would be destabilized by the adjacent electron-withdrawing ketone. However, under basic conditions, the presence of the carbonyl group allows for the formation of an enolate, which can then react with electrophiles. The acid-catalyzed formation of an enol also provides a pathway for reaction at the α-position. libretexts.orgyoutube.com

Stereochemical Course and Walden Inversion in Cyclic Systems

When this compound undergoes an Sɴ2 reaction, the stereochemical outcome is highly specific. The Sɴ2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. libretexts.orglibretexts.org This means the nucleophile approaches from the side opposite to the C-Br bond.

This backside attack forces the stereocenter to invert its configuration in a process known as Walden inversion. wikipedia.orglscollege.ac.inbyjus.comsnscourseware.orgdbpedia.org If the starting material is a single enantiomer, the product will be the opposite enantiomer. For example, if the bromine atom is in an axial position on the cyclohexane (B81311) chair, the incoming nucleophile will also attack from an axial direction on the opposite face of the ring, resulting in a product where the new substituent is also in an axial position but with an inverted stereochemistry at that carbon. The rigidity of the cyclohexane ring ensures that this stereochemical course is well-defined. youtube.com

Influence of Solvent and Nucleophile on Reaction Pathways

The choice of solvent and the nature of the nucleophile are critical in determining whether the substitution reaction follows an Sɴ1 or Sɴ2 pathway.

Sɴ2 reactions are favored by strong, typically anionic, nucleophiles and polar aprotic solvents (e.g., acetone, DMSO, DMF). These solvents can solvate the cation but not the anion, leaving the nucleophile "bare" and highly reactive. For this compound, a high concentration of a strong nucleophile will promote the bimolecular mechanism. libretexts.org

Sɴ1 reactions , on the other hand, are favored by weak nucleophiles (which are often the solvent itself, leading to solvolysis) and polar protic solvents (e.g., water, ethanol). These solvents can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding. However, due to the destabilizing effect of the adjacent ketone on a carbocation, the Sɴ1 pathway is generally less favorable for α-halo ketones compared to tertiary alkyl halides. libretexts.org

The table below summarizes the expected influence of reaction conditions on the substitution pathway for this compound.

| Factor | Favors Sɴ1 Pathway | Favors Sɴ2 Pathway | Rationale |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) | Strong nucleophiles are required for the concerted Sɴ2 attack. Weak nucleophiles wait for carbocation formation. |

| Solvent | Polar Protic (e.g., Ethanol, Water) | Polar Aprotic (e.g., Acetone, DMSO) | Polar protic solvents stabilize the carbocation intermediate and leaving group. Polar aprotic solvents enhance the reactivity of the nucleophile. |

| Substrate | Tertiary > Secondary | Primary > Secondary | While the substrate is secondary, the electronic effects of the ketone group generally disfavor the Sɴ1 pathway. |

Elimination Reactions (E1 and E2)

In addition to substitution, this compound can undergo elimination reactions to form an α,β-unsaturated ketone. These reactions involve the removal of a hydrogen atom from a β-carbon and the bromide from the α-carbon.

Regioselectivity and Stereoselectivity in Cyclohexanone (B45756) Ring Elimination

Elimination reactions of this compound can potentially lead to two different regioisomers: 4-methylcyclohex-2-en-1-one (B3144395) or 6-methylcyclohex-2-en-1-one. The preferred product is determined by the regioselectivity of the reaction, which is often governed by Zaitsev's rule. Zaitsev's rule predicts that the more substituted (and therefore more stable) alkene will be the major product. chemistrysteps.comchemistrysteps.com In this case, formation of 4-methylcyclohex-2-en-1-one would be the Zaitsev product.

However, the use of a bulky, sterically hindered base (e.g., potassium tert-butoxide) can favor the formation of the Hofmann product, which is the less substituted alkene. youtube.comkhanacademy.org This is because the bulky base has easier access to the less sterically hindered proton.

The stereoselectivity of the elimination is also a key consideration. E1 reactions are generally stereoselective, favoring the formation of the more stable trans (E) isomer where possible. libretexts.orgyoutube.com E2 reactions are stereospecific, with the stereochemistry of the product being dictated by the conformation of the starting material. libretexts.org

The following table outlines the factors influencing the regioselectivity of elimination.

| Condition | Favored Product | Rationale |

| Base: Sodium Ethoxide (unhindered) | Zaitsev Product (4-methylcyclohex-2-en-1-one) | The unhindered base can access the more substituted β-hydrogen, leading to the more stable alkene. chemistrysteps.com |

| Base: Potassium tert-Butoxide (bulky) | Hofmann Product (6-methylcyclohex-2-en-1-one) | The bulky base preferentially removes the less sterically hindered β-hydrogen. khanacademy.org |

Conformational Requirements for Anti-Periplanar E2 Elimination

The E2 elimination reaction has a strict stereochemical requirement: the hydrogen atom to be removed and the leaving group must be in an anti-periplanar arrangement. chemistrysteps.commasterorganicchemistry.com In the chair conformation of a cyclohexane ring, this means that both the β-hydrogen and the bromine atom must be in axial positions. libretexts.orgsmartstartinstitute.comkhanacademy.org

For this compound, the molecule must adopt a chair conformation where the bromine atom is axial. If the bromine is in an equatorial position, an E2 elimination cannot occur from that conformation. The molecule would first need to undergo a ring-flip to place the bromine in the required axial position. libretexts.orgsmartstartinstitute.com The stability of the necessary conformation will directly impact the rate of the reaction. If the conformation with an axial bromine is significantly less stable (due to steric interactions), the rate of the E2 reaction will be slower. chemistrysteps.comchemistrysteps.com This conformational requirement is a dominant factor in determining the outcome of E2 reactions in cyclohexyl systems. fiveable.melibretexts.org

Carbonyl Group Transformations

The carbonyl group in this compound is a key site for various chemical transformations, including reduction and oxidation reactions. These reactions are fundamental in modifying the structure and functionality of the molecule for synthetic purposes.

Reduction Pathways to Bromohydrins and Dehalogenation-Reduction

The reduction of this compound can proceed through different pathways depending on the reducing agent and reaction conditions. One significant pathway is the reduction of the carbonyl group to a hydroxyl group, which would lead to the formation of a bromohydrin. The stereochemistry of this reduction is of particular interest in synthetic chemistry.

Another important reduction pathway is dehalogenation-reduction, where both the bromine atom and the carbonyl group are reduced. For instance, the use of strong reducing agents like lithium aluminum hydride can lead to the formation of 4-methylcyclohexanol (B52717). This process involves the removal of the bromine atom and the reduction of the ketone to an alcohol.

The choice of reducing agent is critical in directing the outcome of the reaction towards either bromohydrin formation or complete dehalogenation-reduction. Milder reducing agents would favor the formation of the bromohydrin, while stronger, more reactive agents would likely lead to the dehalogenated alcohol.

Oxidation and Rearrangement Reactions

Oxidation of this compound can result in the formation of 4-methylcyclohexanone (B47639). This transformation involves the removal of the bromine atom, which can be achieved through various oxidative conditions.

A significant rearrangement reaction that α-haloketones undergo is the Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.org This reaction involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using peroxyacids or peroxides. wikipedia.org In the case of this compound, a cyclic ketone, this reaction would be expected to yield a lactone. The mechanism involves the migration of one of the carbon atoms adjacent to the carbonyl group to the oxygen of the peroxyacid. The migratory aptitude of the substituents plays a crucial role in determining the regioselectivity of the reaction. organic-chemistry.org For unsymmetrical ketones, the more substituted carbon atom generally migrates preferentially.

Advanced Reaction Pathways

Beyond the fundamental transformations of the carbonyl group, this compound can participate in more advanced reaction pathways, including radical reactions, photochemical transformations, and complex rearrangements.

Radical Reactions of α-Bromoketones

α-Bromoketones are known to participate in radical reactions. The carbon-bromine bond can be cleaved homolytically to generate a radical intermediate. This reactivity can be harnessed in various synthetic transformations. For instance, radical debromination can be achieved using a radical initiator and a hydrogen atom donor.

Furthermore, α-bromoketones can undergo radical-mediated cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds at the α-position of the ketone. While specific studies on this compound are not extensively detailed in readily available literature, the general reactivity of α-bromoketones suggests its potential use in such transformations.

Photochemical Reactions and Their Mechanisms

The photochemistry of ketones, particularly α,β-unsaturated ketones, has been extensively studied. magadhmahilacollege.org While this compound is not an α,β-unsaturated ketone, it can undergo photochemical reactions upon absorption of light. The n-π* transition of the carbonyl group can lead to the formation of an excited state with radical-like character on the oxygen atom.

This excited state can potentially undergo several reactions, including hydrogen abstraction from a suitable donor, leading to the photoreduction of the carbonyl group. magadhmahilacollege.org Another possibility is photodimerization, where two molecules of the ketone react to form a cyclobutane (B1203170) ring. magadhmahilacollege.org The presence of the bromine atom may also influence the photochemical behavior, potentially leading to carbon-bromine bond cleavage. The photo-Favorskii reaction is a known photochemical transformation of α-halo ketones. wikipedia.org

Rearrangements Involving α-Bromoketones (e.g., Favorskii-type Rearrangements)

The Favorskii rearrangement is a characteristic reaction of α-haloketones in the presence of a base. wikipedia.orgvaia.com For cyclic α-haloketones like this compound, this rearrangement results in a ring contraction. wikipedia.org The reaction typically proceeds through the formation of a cyclopropanone (B1606653) intermediate.

The mechanism is thought to involve the formation of an enolate on the side of the ketone away from the halogen atom. This enolate then undergoes an intramolecular nucleophilic substitution to form a bicyclic cyclopropanone intermediate. Subsequent attack of a nucleophile, such as a hydroxide (B78521) or alkoxide ion, on the carbonyl carbon of the cyclopropanone leads to the opening of the strained three-membered ring and, after protonation, yields a carboxylic acid or its derivative with a smaller ring size. wikipedia.org In the case of this compound, the expected product would be a derivative of methylcyclopentanecarboxylic acid.

Stereochemistry and Conformational Analysis of 2 Bromo 4 Methylcyclohexan 1 One

Configurational Isomerism: Enantiomers and Diastereomers of 2-Bromo-4-methylcyclohexan-1-one

This compound possesses two stereogenic centers, or chiral centers: one at carbon C2, where the bromine atom is attached, and another at carbon C4, which bears the methyl group. The presence of these two centers means that the molecule can exist as a maximum of 2² = 4 distinct stereoisomers. jumedicine.com These isomers are related to each other as either enantiomers or diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For this compound, the enantiomeric pairs are:

(2R,4R)-2-Bromo-4-methylcyclohexan-1-one and (2S,4S)-2-Bromo-4-methylcyclohexan-1-one

(2R,4S)-2-Bromo-4-methylcyclohexan-1-one and (2S,4R)-2-Bromo-4-methylcyclohexan-1-one

Diastereomers are stereoisomers that are not mirror images of one another. Any stereoisomer in this set is a diastereomer of any isomer that is not its enantiomer. For instance, (2R,4R)-2-Bromo-4-methylcyclohexan-1-one is a diastereomer of both the (2R,4S) and (2S,4R) forms. Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubility.

These stereoisomers can also be classified using cis/trans nomenclature, which describes the relative orientation of the two substituents (bromo and methyl groups) with respect to the cyclohexane (B81311) ring.

trans isomers : The bromine and methyl groups are on opposite faces of the ring. This corresponds to the (2R,4R) and (2S,4S) enantiomeric pair.

cis isomers : The bromine and methyl groups are on the same face of the ring. This corresponds to the (2R,4S) and (2S,4R) enantiomeric pair.

Table 1: Stereoisomers of this compound

| Configuration | Isomer Class | Enantiomeric Pair | Diastereomeric Relationships |

|---|---|---|---|

| (2R,4R) | trans | (2S,4S) | Diastereomer of (2R,4S) and (2S,4R) |

| (2S,4S) | trans | (2R,4R) | Diastereomer of (2R,4S) and (2S,4R) |

| (2R,4S) | cis | (2S,4R) | Diastereomer of (2R,4R) and (2S,4S) |

| (2S,4R) | cis | (2R,4S) | Diastereomer of (2R,4R) and (2S,4S) |

Cyclohexane Ring Conformational Dynamics

The six-membered ring of this compound is not planar and primarily adopts a low-energy chair conformation to minimize angular and torsional strain.

Chair-Chair Interconversion and Equilibrium Populations

At room temperature, the cyclohexane ring is conformationally mobile and undergoes a rapid "ring flip" between two equivalent chair conformations. libretexts.org During this interconversion, any substituent that is in an axial position becomes equatorial, and any substituent that is in an equatorial position becomes axial. youtube.commasterorganicchemistry.com

For a substituted cyclohexane like this compound, the two chair conformers are not energetically equivalent. The equilibrium will favor the conformer that is lower in energy (more stable). For example, considering the trans isomer, it can exist as a diequatorial conformer or a diaxial conformer. The relative population of these two conformers at equilibrium is determined by the difference in their free energy (ΔG°). masterorganicchemistry.com

Analysis of Axial and Equatorial Substituent Preferences

Generally, substituents on a cyclohexane ring prefer the more spacious equatorial position to avoid steric hindrance. libretexts.org In an axial position, a substituent experiences destabilizing 1,3-diaxial interactions with the other two axial atoms on the same face of the ring. sapub.org

Methyl Group (at C4): The methyl group has a well-established preference for the equatorial position to minimize these steric clashes. The energy difference between an equatorial and an axial methyl group is approximately 1.74 kcal/mol, leading to a population ratio of about 95:5 in favor of the equatorial conformer at room temperature. masterorganicchemistry.com

Bromo Group (at C2): The preference for the bromine atom is more complex. While steric factors favor the equatorial position, an important electronic interaction known as the "2-haloketone effect" comes into play. echemi.comstackexchange.com This effect can make the axial conformation surprisingly stable, or even more stable than the equatorial one, particularly in nonpolar solvents. stackexchange.comresearchgate.net

For the different isomers of this compound, the conformational equilibrium is determined by the balance of these preferences:

trans isomer: The two possible chair conformers are (Br-eq, Me-eq) and (Br-ax, Me-ax). Given the strong preference for both groups to be equatorial, the diequatorial conformer is overwhelmingly more stable and will dominate the equilibrium population.

cis isomer: The two chair conformers are (Br-eq, Me-ax) and (Br-ax, Me-eq). Here, a competition exists. The conformation with the equatorial methyl group and axial bromine is generally expected to be more stable than the one with an axial methyl group, despite the electronic factors affecting the bromine.

Steric and Electronic Factors Influencing Conformational Equilibria

The stability of a given conformer is dictated by a combination of steric and electronic effects. learncbse.in

Steric Factors: The primary steric factor is the 1,3-diaxial interaction. sapub.org An axial substituent encounters steric repulsion from the axial hydrogens (or other substituents) at the C2 and C6 positions relative to it. Larger substituents result in greater steric strain, making the axial position less favorable.

Electronic Factors: In α-haloketones, a significant dipole-dipole interaction exists between the carbon-oxygen (C=O) bond of the ketone and the carbon-halogen (C-X) bond. echemi.comstackexchange.com

In the equatorial conformer, these two dipoles are relatively aligned, leading to electrostatic repulsion that destabilizes the conformation.

In the axial conformer, the dipoles are oriented in a way that minimizes this repulsion, providing a source of stabilization that counteracts the steric strain. echemi.com

The balance of these effects is sensitive to the solvent environment. Polar solvents can better solvate and stabilize the more polar equatorial conformer, shifting the equilibrium away from the axial form. This is illustrated by data for the parent compound, 2-bromocyclohexanone. stackexchange.comresearchgate.net

Table 2: Influence of Solvent on the Axial Conformer Population for 2-Bromocyclohexanone

| Solvent | Molar Fraction of Axial Conformer (%) |

|---|---|

| Vapor Phase | 92.5 |

| Carbon Tetrachloride (CCl₄) | 81 |

| Chloroform (B151607) (CHCl₃) | 66 |

| Acetonitrile (MeCN) | 36 |

| DMSO | 33 |

Data adapted from studies on 2-halocyclohexanones as a model system. stackexchange.com

Chirality and Stereogenicity in this compound

Chirality is the geometric property of a molecule being non-superimposable on its mirror image. jumedicine.com The source of chirality in this compound is the presence of its two stereogenic centers. nih.gov

A stereogenic center is typically a carbon atom bonded to four different groups.

C2 is a stereogenic center because it is bonded to a bromine atom, a hydrogen atom, the C1 carbonyl group, and the C3 methylene (B1212753) group within the ring.

C4 is a stereogenic center as it is attached to a methyl group, a hydrogen atom, and two different pathways around the ring (one towards the carbonyl group and one away from it).

Because the molecule is chiral (none of its stereoisomers possess an internal plane of symmetry), its solutions are capable of rotating the plane of polarized light, a property known as optical activity. The enantiomeric pairs, such as (2R,4R) and (2S,4S), will rotate light by equal amounts but in opposite directions. A 50:50 mixture of two enantiomers, called a racemic mixture, will be optically inactive. Diastereomers, having different 3D structures, will exhibit different optical rotations.

Advanced Spectroscopic Characterization of 2 Bromo 4 Methylcyclohexan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-bromo-4-methylcyclohexan-1-one in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide key information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) of the protons are influenced by the electronic environment. For instance, the proton attached to the same carbon as the bromine atom (the α-proton) is expected to appear at a downfield chemical shift (typically in the range of 4.0-5.0 ppm) due to the deshielding effect of the electronegative bromine atom. The protons on the carbon adjacent to the carbonyl group would also be shifted downfield. The methyl group protons would appear as a doublet at a more upfield position, coupled to the adjacent methine proton. Spin-spin coupling patterns (e.g., doublets, triplets, multiplets) would reveal the number of neighboring protons, allowing for the assignment of each signal to a specific proton in the cyclohexanone (B45756) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) is highly deshielded and would appear at a characteristic downfield chemical shift, typically in the range of 190-220 ppm. The carbon atom bonded to the bromine (C-Br) would also be significantly deshielded, appearing in the range of 50-70 ppm. The remaining saturated carbons of the cyclohexanone ring and the methyl group would appear at more upfield chemical shifts.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on known spectral data for similar compounds.

| ¹H NMR | Hypothetical Chemical Shift (ppm) | Multiplicity | Assignment |

| H-2 | 4.5 - 4.8 | Doublet of doublets | CH-Br |

| H-3 | 2.2 - 2.6 | Multiplet | CH₂ |

| H-4 | 1.8 - 2.1 | Multiplet | CH-CH₃ |

| H-5 | 1.9 - 2.3 | Multiplet | CH₂ |

| H-6 | 2.0 - 2.4 | Multiplet | CH₂ |

| CH₃ | 1.0 - 1.2 | Doublet | CH₃ |

| ¹³C NMR | Hypothetical Chemical Shift (ppm) | Assignment |

| C-1 | ~205 | C=O |

| C-2 | ~60 | C-Br |

| C-3 | ~35 | CH₂ |

| C-4 | ~30 | CH |

| C-5 | ~32 | CH₂ |

| C-6 | ~40 | CH₂ |

| CH₃ | ~20 | CH₃ |

Mass Spectrometry (MS) Techniques (LC-MS, GC-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable method, while Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed. uoguelph.ca

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. A key characteristic would be the presence of two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units. This is due to the natural isotopic abundance of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for α-haloketones include the loss of the bromine atom (Br•) or the hydrobromic acid molecule (HBr). The cleavage of the cyclohexanone ring can also lead to a variety of fragment ions. Analysis of the m/z (mass-to-charge ratio) values of these fragments helps to piece together the structure of the original molecule.

A hypothetical fragmentation pattern for this compound is outlined in the table below.

| m/z | Possible Fragment | Significance |

| 190/192 | [C₇H₁₁BrO]⁺ | Molecular ion peak ([M]⁺ and [M+2]⁺) |

| 111 | [C₇H₁₁O]⁺ | Loss of Br• |

| 109 | [C₇H₉O]⁺ | Loss of HBr |

| 97 | [C₆H₉O]⁺ | Further fragmentation |

| 69 | [C₄H₅O]⁺ | Ring cleavage fragment |

| 41 | [C₃H₅]⁺ | Alkyl fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For a saturated six-membered ring ketone, this peak is typically observed in the region of 1715-1725 cm⁻¹. The presence of the electronegative bromine atom on the α-carbon can slightly shift this frequency. Another important absorption would be the C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum, between 500 and 700 cm⁻¹. The spectrum would also show characteristic C-H stretching and bending vibrations for the alkyl portions of the molecule. libretexts.orgnist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch is also Raman active, non-polar bonds often give rise to stronger Raman signals than IR signals. The C-C bond vibrations of the cyclohexane (B81311) ring would be readily observable in the Raman spectrum.

The characteristic vibrational frequencies for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O | Stretch | 1715 - 1725 (strong) | 1715 - 1725 (moderate) |

| C-Br | Stretch | 500 - 700 (moderate) | 500 - 700 (strong) |

| C-H (sp³) | Stretch | 2850 - 3000 (moderate) | 2850 - 3000 (strong) |

| C-H (sp³) | Bend | 1350 - 1470 (variable) | 1350 - 1470 (variable) |

X-ray Crystallography for Solid-State Structural Determination

The analysis would reveal the chair or boat-like conformation of the cyclohexanone ring and the stereochemical relationship between the bromine atom and the methyl group (i.e., whether they are cis or trans to each other). For example, a study on a similar α-bromo ketone, 4-bromo-2,2-dimethyl-5-oxy-6,6,7,7,8,8,9,9,9-nonafluorononan-3-one, utilized X-ray diffraction to determine its molecular and crystal structure. pleiades.online Such an analysis for this compound would provide unambiguous proof of its structure.

A hypothetical table of crystallographic data is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.0 |

| b (Å) | ~12.0 |

| c (Å) | ~10.0 |

| β (°) | ~110 |

| Volume (ų) | ~900 |

| Z | 4 |

Time-Resolved X-ray Scattering (TRXSS) and X-ray Transient Absorption (XTA) Spectroscopy for Reaction Intermediates

Time-resolved X-ray scattering (TRXSS) and X-ray transient absorption (XTA) spectroscopy are cutting-edge techniques used to study the ultrafast dynamics of chemical reactions. These methods can provide "snapshots" of molecular structures as they evolve during a reaction, allowing for the characterization of short-lived intermediates.

In the context of this compound, these techniques could be employed to study its reactions, such as nucleophilic substitution or elimination. For instance, by initiating a reaction with a laser pulse and probing the system with ultrashort X-ray pulses, it would be possible to follow the changes in electron density and atomic positions as the C-Br bond breaks and new bonds form. Research on similar cyclic systems, like the photoinduced ring-opening of 1,3-cyclohexadiene, has demonstrated the power of time-resolved X-ray diffraction in revealing the dynamics of bond formation and breaking. nih.govresearchgate.net This approach could provide unprecedented insight into the reaction mechanisms of this compound at a fundamental level.

Computational and Theoretical Chemistry of 2 Bromo 4 Methylcyclohexan 1 One

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. For 2-bromo-4-methylcyclohexan-1-one, DFT studies can elucidate potential reaction mechanisms and the energetic profiles of these pathways, including the identification of transition states and intermediates.

While specific DFT studies exclusively focused on this compound are not extensively documented in the public domain, the principles can be understood from studies on analogous compounds. For instance, DFT calculations on related halogenated ketones and cycloaliphatic thioketones have been used to explore reaction mechanisms. nih.govresearchgate.net These studies often show that reactions can proceed through either a stepwise mechanism, involving the formation of a transient intermediate, or a concerted, single-step mechanism like a [2+1] cycloaddition. nih.gov

For this compound, a key reaction is nucleophilic substitution at the carbon bearing the bromine atom. DFT calculations could model the approach of a nucleophile and map the potential energy surface to determine the transition state structure and activation energy for this substitution. Similarly, reactions at the carbonyl group, such as reduction or enolate formation, can be modeled to understand the energetics and stereochemical outcomes. The presence of the bromine atom and the methyl group introduces stereoelectronic effects that DFT can quantify, influencing the stability of transition states and the preferred reaction pathways.

A theoretical investigation would likely involve geometry optimization of the reactants, products, and any intermediates and transition states. Frequency calculations would then confirm the nature of these stationary points on the potential energy surface.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for performing a thorough conformational analysis. sapub.org The cyclohexane (B81311) ring exists in various conformations, with the chair form being the most stable. The presence of two substituents on the ring leads to different stereoisomers and, for each, multiple possible conformations with varying energies.

MD simulations can explore the conformational landscape of this compound by simulating its dynamic behavior. mdpi.com These simulations can reveal the preferred conformations of the molecule, the energy barriers between different conformations (e.g., the barrier to ring flipping), and the relative populations of axial and equatorial conformers for the bromo and methyl groups.

The most stable conformation for a substituted cyclohexane typically places the larger substituents in the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. sapub.org An MD simulation would quantify the relative energies of the different possible chair conformations of cis- and trans-2-bromo-4-methylcyclohexan-1-one, providing a detailed understanding of their conformational equilibria.

Table 1: Possible Chair Conformations of trans-2-Bromo-4-methylcyclohexan-1-one

| Conformation | Bromine Position | Methyl Position | Relative Stability |

|---|---|---|---|

| 1 | Equatorial | Equatorial | Most Stable |

Table 2: Possible Chair Conformations of cis-2-Bromo-4-methylcyclohexan-1-one

| Conformation | Bromine Position | Methyl Position | Relative Stability |

|---|---|---|---|

| 1 | Equatorial | Axial | Stability depends on the relative A-values of Br and CH3 |

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, including DFT, are used to determine the electronic structure of this compound and to calculate various reactivity descriptors. These descriptors help in understanding and predicting the chemical behavior of the molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net For this compound, the presence of the electronegative oxygen and bromine atoms is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The MEP map would visually show the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting the electrophilic carbon of the carbonyl group and the carbon attached to the bromine as likely sites for nucleophilic attack.

Table 3: Computed Properties and Reactivity Descriptors for this compound

| Property | Value | Significance | Source |

|---|---|---|---|

| Molecular Formula | C7H11BrO | Basic molecular information | nih.govlookchem.com |

| Molecular Weight | 191.07 g/mol | Mass of one mole of the substance | nih.gov |

| XLogP3 | 2.1 | Indicator of lipophilicity | nih.govlookchem.com |

| Polar Surface Area (PSA) | 17.07 Ų | Relates to polarity and permeability | lookchem.com |

These computed values provide a baseline for understanding the molecule's physical and chemical properties from a theoretical standpoint.

Prediction of Regio- and Stereoselectivity in Chemical Reactions

Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions involving this compound. By calculating the energies of the different possible transition states leading to various regio- or stereoisomeric products, the most favorable reaction pathway can be identified.

For example, in the reduction of the carbonyl group, the approach of a hydride reagent can occur from two different faces of the molecule (axial or equatorial attack), leading to two different stereoisomeric alcohols. The relative energies of the transition states for these two pathways, influenced by steric hindrance from the bromo and methyl groups, will determine the stereoselectivity of the reaction. Computational models can calculate these energy differences, allowing for a prediction of the major product.

Similarly, in reactions such as enolate formation, there are two possible alpha-protons that can be abstracted. The regioselectivity of this reaction (i.e., which proton is removed) can be predicted by calculating the relative acidities of the alpha-protons and the stabilities of the resulting enolates. The presence of the bulky bromine atom will significantly influence the accessibility and acidity of the adjacent proton. The stereochemistry of the starting material, such as the (2S,4S) isomer, is a critical factor in these predictions. nih.gov

Solvation Effects in Reaction Pathways: Theoretical Models

The solvent in which a reaction is carried out can have a profound effect on the reaction pathway and energetics. Theoretical models are used to account for these solvation effects in computational studies. For reactions involving a charged or highly polar species, such as in the nucleophilic substitution of this compound, the solvent can stabilize intermediates and transition states, thereby altering the reaction rate and mechanism.

Two common types of solvation models are explicit and implicit models. Explicit models involve including a number of solvent molecules in the calculation, which is computationally expensive. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov These models are computationally more efficient and are widely used.

For instance, a DFT study of a reaction of this compound could be performed using a PCM to simulate a solvent like chloroform (B151607) or acetic acid. nih.gov Another approach is the use of Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized-Born Surface Area (MM/GBSA) methods, which can calculate the free energy of solvation. mdpi.com By comparing the calculated energies of reactants, transition states, and products in the gas phase and in solution, the effect of the solvent on the reaction's thermodynamic and kinetic parameters can be quantified.

Synthetic Applications in Complex Organic Molecule Construction

Building Block for Pharmaceutical Scaffolds and Bioactive Compounds

2-Bromo-4-methylcyclohexan-1-one has been identified as a valuable organic building block and intermediate in the synthesis of compounds with potential pharmaceutical applications. bldpharm.com Its ability to undergo nucleophilic substitution reactions at the bromine-bearing carbon allows for the strategic introduction of various functional groups, leading to the creation of diverse molecular architectures with biological activity.

A notable application is its use as a key reactant in the synthetic preparation of certain benzopsoralen derivatives. Specifically, it is employed in the synthesis of (hydroxymethyl)benzopsoralens and (diethylaminomethyl)benzopsoralens, which have demonstrated antiproliferative activity. lookchem.com Psoralens belong to a class of furanocoumarins, which are heterocyclic compounds known for their photosensitizing effects and therapeutic potential. The synthesis of these bioactive molecules highlights the role of this compound as a precursor to complex scaffolds designed to interact with biological targets. lookchem.com

| Precursor Compound | Synthesized Bioactive Compound Class | Noted Biological Activity | Source |

|---|---|---|---|

| This compound | (Hydroxymethyl)benzopsoralens | Antiproliferative | lookchem.com |

| This compound | (Diethylaminomethyl)benzopsoralens | Antiproliferative | lookchem.com |

Precursor in Stereoselective Total Synthesis of Natural Products

The structural features of this compound make it a valuable precursor in the challenging field of natural product total synthesis, particularly where control of stereochemistry is paramount. The presence of chiral centers and the defined conformational structure of the cyclohexane (B81311) ring can be exploited to direct the stereochemical outcome of subsequent reactions.

An exemplary use of this compound is found in the first enantioselective synthesis of (-)-Microcionin 2. lookchem.com In such syntheses, the stereochemistry of the starting material, such as a specific stereoisomer of this compound, is critical for establishing the correct three-dimensional arrangement of atoms in the final natural product target. nih.gov The ability to use this bromo-ketone to construct complex, stereodefined molecules underscores its importance to synthetic chemists aiming to replicate the intricate structures found in nature. nih.gov

| Precursor Compound | Natural Product Target | Key Synthetic Strategy | Source |

|---|---|---|---|

| This compound | (-)-Microcionin 2 | Enantioselective Synthesis | lookchem.com |

Key Intermediate in Heterocyclic Compound Synthesis (e.g., N-, S-, O-Heterocycles)

The dual reactivity of this compound makes it a potent intermediate for the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals. The electrophilic carbon bearing the bromine and the electrophilic ketone carbon serve as handles for cyclization reactions with a range of dinucleophiles.

O-Heterocycles : The synthesis of benzopsoralen derivatives, which are oxygen-containing heterocycles (specifically, furanocoumarins), demonstrates its utility in forming O-heterocyclic systems. lookchem.com

N- and S-Heterocycles : The cyclohexanone (B45756) scaffold is a well-established platform for building nitrogen and sulfur-containing heterocycles. For instance, related cyclohexanone derivatives are used to synthesize tetrahydrobenzo[d]thiazoles (S-heterocycles) and tetrahydro-4H-chromenes. nih.gov Furthermore, synthetic strategies like the Knorr quinoline (B57606) synthesis utilize precursors with bromo- and methyl-substituents to construct complex N-heterocycles such as quinolones, illustrating established pathways for which this compound is a suitable starting material. researchgate.net

| Heterocycle Type | Example Scaffold | Synthetic Approach | Source |

|---|---|---|---|

| Oxygen Heterocycle | Benzopsoralen | Reaction with phenolic precursors | lookchem.com |

| Nitrogen Heterocycle | Quinoline | Knorr Synthesis (from related anilines) | researchgate.net |

| Sulfur Heterocycle | Tetrahydrobenzo[d]thiazole | Reaction of cyclohexanone core with sulfur reagents | nih.gov |

Development of Novel Synthetic Methodologies Utilizing α-Bromoketone Reactivity

The α-bromoketone motif is a cornerstone of synthetic organic chemistry, and this compound serves as a model substrate for developing and refining synthetic methodologies that exploit this reactivity. The bromine atom, being in the alpha position to the carbonyl, is highly activated towards nucleophilic substitution (SN2) reactions due to the electron-withdrawing nature of the adjacent ketone.

Key reactions and methodologies include:

Nucleophilic Substitution : This is the most common reaction pathway, where the bromide is displaced by a wide variety of nucleophiles (e.g., amines, thiols, azides) to introduce new functional groups. The synthesis of 4-methyl methcathinone (B1676376) (Mephedrone) from the related α-bromo-ketone, 2-bromo-4-methylpropiophenone, proceeds via a classic amination reaction, showcasing a fundamental methodology. chemicalbook.com

Favorskii Rearrangement : α-haloketones can undergo rearrangement in the presence of a base to yield carboxylic acid derivatives, a reaction that can be used to produce ring-contracted products.

Formation of Enolates : The ketone functionality allows for deprotonation at the α'-carbon (C6), leading to the formation of an enolate, which can then react with electrophiles, providing a route to further functionalize the cyclohexane ring.

The development of these methods often focuses on controlling reaction conditions to achieve high selectivity and yield. For example, studies on the Knorr synthesis have optimized reaction parameters to selectively produce the desired anilide intermediate while suppressing the formation of unwanted byproducts, a principle directly applicable to reactions involving this compound. researchgate.net

| Reaction Type | Description | Application Example | Source |

|---|---|---|---|

| Nucleophilic Substitution (SN2) | Displacement of the α-bromide by a nucleophile. | Amination to form α-amino ketones. | chemicalbook.com |

| Enolate Formation/Alkylation | Base-mediated deprotonation at the α'-position followed by reaction with an electrophile. | Introduction of new substituents on the cyclohexane ring. | |

| Rearrangement Reactions | Base-induced rearrangements such as the Favorskii rearrangement. | Synthesis of ring-contracted carboxylic acid derivatives. | |

| Cyclocondensation | Reaction with dinucleophiles to form heterocyclic rings. | Synthesis of quinolines, thiazoles, and other heterocycles. | nih.govresearchgate.net |

Future Research Directions and Perspectives

Development of Greener and More Sustainable Synthetic Routes

The traditional synthesis of α-bromoketones often involves the use of elemental bromine (Br₂) under acidic conditions. mdpi.commasterorganicchemistry.com This method, while effective, presents significant environmental and safety challenges, including the use of a toxic and corrosive reagent and the generation of acidic byproducts like hydrogen bromide (HBr). google.com A crucial direction for future research is the development of more sustainable and safer synthetic protocols for 2-Bromo-4-methylcyclohexan-1-one.

Promising areas for investigation include:

Oxidative Bromination Systems: Exploring milder and more environmentally benign brominating systems is a priority. Systems such as a combination of HBr with an oxidant like hydrogen peroxide (H₂O₂) or dimethyl sulfoxide (B87167) (DMSO) offer a "green" alternative to elemental bromine. organic-chemistry.orgrsc.org

One-Pot Syntheses: The development of one-pot procedures starting from readily available precursors like 4-methylcyclohexanol (B52717) would significantly improve efficiency and reduce waste. A potential route involves the oxidation of the secondary alcohol and subsequent oxidative bromination in a single vessel using reagents like ammonium (B1175870) bromide and Oxone. rsc.org

Aerobic Bromination: Transition-metal-free aerobic bromination, potentially catalyzed by ionic liquids, represents a cutting-edge sustainable approach. nih.govacs.orgnih.gov Future studies could focus on adapting these methods for the selective α-bromination of 4-methylcyclohexanone (B47639), using air as the terminal oxidant.

Solid-Supported Reagents: The use of solid-supported brominating agents, such as N-bromosuccinimide (NBS) on silica (B1680970) gel, can simplify reaction work-up, minimize waste, and allow for the recycling of reagents. sci-hub.se

A summary of potential green brominating systems for future investigation is presented in Table 1.

Table 1: Potential Green Bromination Systems for Synthesis of this compound

| Reagent System | Oxidant | Key Advantages |

|---|---|---|

| HBr / DMSO | Dimethyl Sulfoxide (DMSO) | High bromide-atom economy, mild conditions. rsc.org |

| HBr / H₂O₂ | Hydrogen Peroxide | Environmentally benign oxidant, water as a byproduct. organic-chemistry.org |

| NaBr / Oxone | Oxone (Potassium peroxymonosulfate) | Can be used in one-pot synthesis from alcohols. rsc.org |

| NaBr / Air | Oxygen | Highly sustainable, uses air as the oxidant. nih.govacs.org |

Exploration of Novel Catalytic Systems for Enantioselective Transformations

Given that this compound possesses two stereocenters, controlling its stereochemistry is of paramount importance for its application in synthesizing chiral molecules. Future research should vigorously pursue the development of catalytic enantioselective methods for its synthesis and subsequent transformations.

Key research avenues include:

Organocatalysis: Chiral organocatalysts offer a metal-free approach to asymmetric synthesis. wikipedia.org Research into proline-based catalysts or chiral aldehyde catalysis, which activates primary amines to facilitate asymmetric α-functionalization, could lead to novel enantioselective reactions for derivatives of this compound. wikipedia.orgacs.orgnih.gov

Transition Metal Catalysis: The use of chiral transition metal complexes holds significant promise. For instance, adapting nickel-catalyzed stereoconvergent cross-coupling reactions, which have been successful for other racemic α-bromoketones using chiral pybox ligands, could allow for the synthesis of enantioenriched α-aryl-4-methylcyclohexanones from racemic this compound. nih.gov

Kinetic Resolution: Catalytic enantioselective substitution of the bromo-group offers a direct pathway to chiral α-amino ketones and other derivatives. acs.org Developing chiral anion-based catalysts could enable effective asymmetric control through a kinetic resolution of the racemic starting material. acs.org

Table 2: Examples of Catalytic Approaches for Enantioselective Transformations

| Catalytic System | Reaction Type | Potential Application for this compound |

|---|---|---|

| Chiral Aldehyde Catalysts | Asymmetric α-functionalization of amines | Synthesis of chiral α-amino acid derivatives. acs.orgnih.gov |

| Chiral Phosphine / Copper Catalyst | Enantioselective synthesis of α-quaternary ketones | Synthesis of α-allyl-α-aryl-4-methylcyclohexanones. nih.gov |

| NiCl₂ / Chiral Pybox Ligand | Stereoconvergent Negishi α-arylation | Conversion of racemic starting material to a single enantiomer of the α-arylated product. nih.gov |

Advanced Mechanistic Insights via Multidisciplinary Approaches

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing reactions and designing new ones. The compound's reactivity is complex, featuring multiple potential electrophilic sites for nucleophilic attack. nih.gov A multidisciplinary approach combining computational and experimental techniques is needed.

Future research should focus on:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate transition state energies, and predict the regioselectivity and stereoselectivity of reactions. acs.org This would be particularly valuable for understanding how the 4-methyl group influences the conformational preference and reactivity of the cyclohexanone (B45756) ring.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be used to detect and characterize transient intermediates in reactions. acs.org This would provide direct experimental evidence for proposed mechanisms, such as the formation of enol or enolate intermediates. masterorganicchemistry.comyoutube.com

Kinetics Studies: Detailed kinetic analysis of reactions can help elucidate the rate-determining steps and the roles of catalysts and reagents, providing crucial information for reaction optimization. acs.org

Design of New Reactions Based on this compound Derivatives

The bifunctional nature of this compound, with its electrophilic carbonyl carbon and α-carbon, makes it an ideal precursor for a wide variety of compounds, particularly heterocycles. wikipedia.orgnih.gov Future work should aim to expand its synthetic utility by designing novel reaction cascades.

Potential areas for exploration include:

Heterocycle Synthesis: This is a rich area for future research. The reaction of this compound with various nucleophiles can be explored to synthesize a diverse range of heterocyclic systems. nih.govscilit.com

Rearrangement Reactions: The potential of this compound in classic rearrangement reactions should be investigated. For example, the Favorskii rearrangement could be used to synthesize 4-methyl-cyclopentanecarboxylic acid derivatives, which are valuable chiral building blocks. wikipedia.org

Conversion to Other Functional Groups: Research into efficient methods for converting the α-bromo ketone into other functional groups would broaden its utility. For example, its conversion to the corresponding α-hydroxy ketone using reagents like sodium nitrite (B80452) could provide access to another important class of intermediates. researchgate.net

Table 3: Potential Heterocyclic Scaffolds from this compound

| Reactant Partner | Resulting Heterocycle |

|---|---|

| Thioamides / Thioureas | Thiazoles / Aminothiazoles wikipedia.org |

| Aromatic Amines | Indoles (Bischler Synthesis) rsc.org |

| Dicarbonyls and Ammonia | Pyrroles (Hantzsch Synthesis) wikipedia.org |

| o-Hydroxycarbonyl compounds | Benzofurans nih.gov |

Expanding the Scope of Synthetic Utility for Complex Architectures

The ultimate goal of developing the chemistry of this compound is to apply it as a strategic building block in the synthesis of complex, high-value molecules such as natural products and pharmaceuticals. rsc.orgoregonstate.edu

Future research should target:

Total Synthesis: Incorporating this compound into retrosynthetic analyses of complex natural products containing a functionalized cyclohexane (B81311) or cyclopentane (B165970) core. Its defined stereochemistry and versatile reactivity make it an attractive starting point.

Spirocyclic and Fused Systems: The reactivity of the functionalized cyclohexanone scaffold can be harnessed to construct intricate spirocyclic and fused-ring systems. acs.orgacs.org For example, intramolecular reactions or cascade sequences initiated by reactions at the α-bromo ketone moiety could lead to novel polycyclic architectures.

Fragment-Based Drug Discovery: The 4-methylcyclohexanone scaffold is a common motif in bioactive molecules. Derivatives of this compound could be used to generate libraries of novel compounds for screening in drug discovery programs, where the bromine atom serves as a handle for further diversification.

By focusing on these future research directions, the scientific community can fully exploit the synthetic potential of this compound, transforming it from a simple halogenated ketone into a powerful tool for modern organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.